Methyl (R)-2-amino-4,4,4-trifluorobutanoate
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Overview
Description
Methyl ®-2-amino-4,4,4-trifluorobutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-4,4,4-trifluorobutanoate typically involves the use of Grignard reagents or other organometallic compounds. One common method is the reaction of methyl 2-bromo-4,4,4-trifluorobutanoate with an amine under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
Methyl ®-2-amino-4,4,4-trifluorobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including changes in metabolic pathways and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4,4,4-trifluorobutanoate
- Ethyl 2-amino-4,4,4-trifluorobutanoate
- Methyl 2-amino-3,3,3-trifluoropropanoate
Uniqueness
Methyl ®-2-amino-4,4,4-trifluorobutanoate is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H8F3NO2 |
---|---|
Molecular Weight |
171.12 g/mol |
IUPAC Name |
methyl (2R)-2-amino-4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C5H8F3NO2/c1-11-4(10)3(9)2-5(6,7)8/h3H,2,9H2,1H3/t3-/m1/s1 |
InChI Key |
WZKQAIWCKKIFHK-GSVOUGTGSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC(F)(F)F)N |
Canonical SMILES |
COC(=O)C(CC(F)(F)F)N |
Origin of Product |
United States |
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